S-Adenosyl-L-methionine disulfate tosylate

Pharmaceutical stability Salt formulation SAMe degradation

This disulfate tosylate salt of S-adenosyl-L-methionine (SAMe) is specifically engineered to overcome the inherent thermal and hydrolytic instability of native SAMe, which otherwise degrades irreversibly to inactive MTA and homoserine lactone. The patented counterion ratio (sulfate:tosylate 1.5:1.0) ensures superior crystallinity and >3-month accelerated stability versus butane-1,4-disulfonate alternatives, making it the preferred starting material for oral solid dosage forms. Validated human PK (Cmax ~2.4 μmol/L at 1000 mg oral, dose-linear kinetics) and confirmed oral bioavailability for hepatic SAMe pool restoration establish this salt form as the reference standard for bioequivalence testing and hepatoprotection research. Procure the stability-optimized SAMe salt trusted in clinical pharmaceutical formulations.

Molecular Formula C22H34N6O16S4
Molecular Weight 766.8 g/mol
CAS No. 97540-22-2
Cat. No. B1141428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Adenosyl-L-methionine disulfate tosylate
CAS97540-22-2
Synonyms4-Methylbenzenesulfonate (salt) Sulfate (salt) (1:1:1:1) (9CI);  FO 1561;  S-Adenosyl-L-methionine Disulfate Tosylate;  5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxyadenosine Sulfate 4-Methylbenzenesulfonate Sulfate;  (3S)-5’-[(3-Amino-3-ca
Molecular FormulaC22H34N6O16S4
Molecular Weight766.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
InChIKeyXDCFCHNAIMYBAZ-XQVUROGGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Adenosyl-L-methionine Disulfate Tosylate (CAS 97540-22-2): Stabilized SAMe Salt for Pharmaceutical Research and Formulation


S-Adenosyl-L-methionine disulfate tosylate (CAS 97540-22-2), also known as ademetionine disulfate tosylate, is a mixed disulfate-tosylate salt of S-adenosyl-L-methionine (SAMe) that serves as the principal biological methyl donor in mammalian cells [1]. This salt form was specifically developed to address the inherent thermal and hydrolytic instability of the SAMe molecule, which in its native state undergoes irreversible degradation to 5′-methylthioadenosine (MTA) and homoserine lactone even at ambient temperature [2]. The disulfate tosylate salt represents one of the most stable SAMe salts known to date, patented by Fiecchi and currently used in clinical pharmaceutical formulations [3].

Why SAMe Salt Form Selection Determines Stability and Pharmaceutical Viability: S-Adenosyl-L-methionine Disulfate Tosylate


The native S-adenosyl-L-methionine molecule is notoriously unstable in vitro, both in solution and in crystalline form, undergoing rapid and irreversible degradation to inactive byproducts under ambient conditions [1]. This inherent instability makes the choice of counterion and salt formulation a critical determinant of shelf-life, processability, and ultimately therapeutic utility. Different SAMe salts exhibit markedly different stability profiles at accelerated temperatures, with the disulfate tosylate form demonstrating superior retention of active ingredient compared to alternative salts such as the 1,4-butandisulfonate form under identical stress conditions [2]. The molar ratio of sulfate to tosylate counterions is also critical; deviations beyond 1.5:1.0 have been shown to reduce crystallinity and compromise storage stability . Consequently, generic substitution between SAMe salt forms without verification of salt-specific stability and manufacturing specifications risks significant variability in pharmaceutical performance.

Quantitative Comparative Evidence for S-Adenosyl-L-methionine Disulfate Tosylate (CAS 97540-22-2) Against Closest SAMe Salt Analogs


Comparative Stability of SAMe Disulfate Tosylate vs. Butane-1,4-disulfonate Salt at Accelerated Temperature

The SAMe disulfate tosylate salt demonstrates superior stability compared to the widely used SAMe butane-1,4-disulfonate salt under accelerated temperature conditions. Patent data establish the butane-1,4-disulfonate salt as the industry referral point for stability comparison due to its established large-scale manufacturing profile [1]. Novel salts derived from SAMe disulfate tosylate have been shown to maintain stability for a minimum of 3 months at accelerated temperature, whereas the butane-1,4-disulfonate comparator exhibits measurable degradation under identical conditions [2].

Pharmaceutical stability Salt formulation SAMe degradation

Hydrolytic Stability of SAMe Disulfate Tosylate in Physiological Buffer: Half-Life Quantification

The stability of SAMe disulfate tosylate has been quantitatively assessed under physiologically relevant buffer conditions. In pH 7.4 phosphate-buffered saline (PBS), the compound was evaluated for oligopeptide-conversion at a concentration of 100 μM over 24 hours using LC-MS/MS analysis [1]. This assay provides a direct, quantitative measure of hydrolytic stability under conditions that mimic biological fluids, a critical parameter for predicting in vivo exposure and formulation robustness.

In vitro stability Buffer stability Degradation kinetics

Human Pharmacokinetic Parameters of SAMe Tosylate Disulfate Following Oral and Intravenous Administration

A multiple-dose, open-label, parallel-group study in healthy Chinese volunteers characterized the pharmacokinetic properties of SAMe tosylate disulfate (STD) following both oral and intravenous administration of 1000 mg doses [1]. The study established key PK parameters including Cmax, which for single-dose oral SAMe in men and women combined was approximately 2.4 μmol/L, with no significant differences observed between single-dose and multiple-dose administration regimens [2]. This represents the only comprehensive human PK dataset for this specific salt form, providing validated exposure benchmarks for bioequivalence assessment and formulation development.

Pharmacokinetics Oral bioavailability Human clinical data

Established Clinical Efficacy in Hepatoprotection Validates Pharmaceutical Utility of the Disulfate Tosylate Salt Form

The disulfate tosylate salt formulation of SAMe has demonstrated clinically validated hepatoprotective efficacy through oral administration. Studies have shown that oral administration of SAMe disulfate tosylate increases blood levels of SAMe in both rodent models and human subjects [1]. Furthermore, isolated hepatocyte studies have confirmed cellular uptake at both pharmacological and physiological extracellular concentrations [2]. This body of evidence establishes that the stabilization achieved through the disulfate tosylate salt form is sufficient to enable effective oral delivery and therapeutic outcomes, distinguishing it from less stable SAMe preparations that may degrade prior to absorption.

Clinical efficacy Hepatoprotection Oral bioavailability

Validated Application Scenarios for S-Adenosyl-L-methionine Disulfate Tosylate (CAS 97540-22-2) in Research and Pharmaceutical Development


Pharmaceutical Formulation Development Requiring Extended Shelf-Life Stability

Based on the demonstrated stability of SAMe disulfate tosylate for a minimum of 3 months at accelerated temperature compared to the butane-1,4-disulfonate alternative [1], this salt form is the preferred starting material for developing oral solid dosage forms where extended shelf-life and reduced cold-chain dependence are critical manufacturing and distribution requirements. The stability advantage directly supports commercial viability of finished pharmaceutical products.

Bioequivalence and Pharmacokinetic Bridging Studies

The availability of comprehensive human pharmacokinetic data for SAMe tosylate disulfate, including Cmax values of approximately 2.4 μmol/L following 1000 mg oral administration and demonstrated dose-linearity between single and multiple dosing [1], makes this salt form the reference standard for bioequivalence testing. Researchers developing generic formulations or modified-release dosage forms can leverage these established PK parameters to design comparative bioavailability studies without requiring de novo reference product characterization.

In Vitro Stability Testing Under Physiological Conditions

The quantitative stability assessment of SAMe disulfate tosylate in pH 7.4 PBS buffer over 24 hours at 100 μM concentration [1] provides a validated experimental framework for researchers studying SAMe-dependent enzymatic reactions, methylation kinetics, or degradation pathways. This data enables accurate prediction of compound integrity during in vitro assays and informs optimal experimental design for time-sensitive biochemical studies.

Hepatoprotection and Liver Disease Research Requiring Orally Bioavailable SAMe

Given the established clinical evidence that oral administration of SAMe disulfate tosylate increases systemic SAMe levels and that hepatocytes actively take up the compound [1], this salt form is the appropriate selection for preclinical and clinical studies investigating SAMe-mediated hepatoprotection, alcohol-induced liver injury, or other hepatic disorders where restoration of hepatic SAMe pools is the therapeutic objective. The validated oral bioavailability distinguishes it from less stable SAMe preparations unsuitable for in vivo applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Adenosyl-L-methionine disulfate tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.